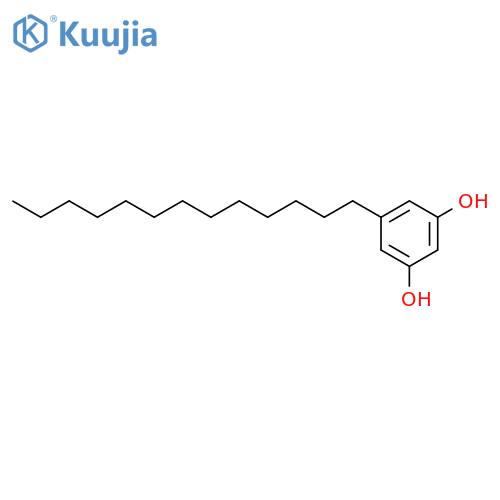Cas no 5259-01-8 (5-Tridecylresorcinol)

5-Tridecylresorcinol structure
商品名:5-Tridecylresorcinol
5-Tridecylresorcinol 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenediol,5-tridecyl-
- 5-Tridecylresorcinol
- 5-Tridecyl-1,3-benzenediol
- DTXSID60200564
- Trifurcatol A1
- LMPK15030011
- 5-tridecylbenzene-1,3-diol
- 1,3-Benzenediol, 5-tridecyl-
- SCHEMBL2468227
- Bilobol C13:0
- BDBM50259933
- 5-tridecyl resorcinol
- AC1L5BP0
- 5-n-tridecylresorcinol
- Grevillol
- 5-Tridecylresorcinol, analytical standard
- UXOGOSLLGMYCNL-UHFFFAOYSA-N
- Resorcinol, 5-tridecyl-
- 5259-01-8
- AKOS040734792
- 5-Tridecyl-1,2-benzenediol
- CHEMBL451044
- Q27106804
- CHEBI:5545
-
- インチ: InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h14-16,20-21H,2-13H2,1H3
- InChIKey: UXOGOSLLGMYCNL-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
計算された属性
- せいみつぶんしりょう: 292.24036
- どういたいしつりょう: 292.24
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 12
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 0.972
- ふってん: 426.2°C at 760 mmHg
- フラッシュポイント: 187.6°C
- 屈折率: 1.514
- PSA: 40.46
5-Tridecylresorcinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T774900-500mg |
5-Tridecylresorcinol |
5259-01-8 | 500mg |
$1613.00 | 2023-05-17 | ||
| TRC | T774900-100mg |
5-Tridecylresorcinol |
5259-01-8 | 100mg |
$385.00 | 2023-05-17 | ||
| TRC | T774900-1000mg |
5-Tridecylresorcinol |
5259-01-8 | 1g |
$3008.00 | 2023-05-17 | ||
| TRC | T774900-10mg |
5-Tridecylresorcinol |
5259-01-8 | 10mg |
$115.00 | 2023-05-17 | ||
| TRC | T774900-1g |
5-Tridecylresorcinol |
5259-01-8 | 1g |
$ 3000.00 | 2023-09-05 |
5-Tridecylresorcinol 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
